B1579412 2,5-Dimethy-L-Phenylalanine

2,5-Dimethy-L-Phenylalanine

Cat. No.: B1579412
M. Wt: 193.24
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Canonical Amino Acids in Synthetic and Biological Systems

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are those not found among the 20 standard protein-building amino acids. Their incorporation into peptides and proteins can introduce novel chemical functionalities, steric constraints, and spectroscopic probes. This allows for the precise tuning of a molecule's structure, stability, and biological activity.

The significance of ncAAs extends across various scientific disciplines:

Drug Discovery and Development: The introduction of ncAAs can enhance the therapeutic properties of peptide-based drugs by increasing their resistance to enzymatic degradation, improving their pharmacokinetic profiles, and refining their target-binding affinity and selectivity.

Protein Engineering and Synthetic Biology: By expanding the genetic code, scientists can site-specifically incorporate ncAAs into proteins. vulcanchem.com This enables the creation of proteins with novel catalytic activities, altered substrate specificities, and unique structural features. vulcanchem.com This technology has immense academic and industrial potential for creating new biocatalysts and therapeutic proteins. chemeo.com

Biophysical Studies: ncAAs containing fluorescent or isotopic labels serve as powerful tools for studying protein dynamics, folding, and interactions within complex biological environments.

Overview of Aromatic Amino Acid Modification Strategies

The aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan are prime targets for chemical modification due to their unique reactivity. cymitquimica.comscispace.com Various strategies have been developed to functionalize these aromatic rings, including:

Electrophilic Aromatic Substitution: This classic method allows for the introduction of various substituents, such as nitro groups, halogens, and acyl groups, onto the aromatic ring.

Cross-Coupling Reactions: Modern transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have enabled the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring, offering a high degree of control and versatility.

C-H Bond Activation: Emerging techniques involving the direct functionalization of carbon-hydrogen bonds offer a more atom-economical and efficient approach to modifying aromatic side chains. scispace.com

These modification strategies have produced a vast library of phenylalanine derivatives with tailored electronic, steric, and hydrophobic properties. cymitquimica.com

Rationale for Investigation of Ring-Methylated Phenylalanine Analogues

The addition of methyl groups to the phenyl ring of phenylalanine is a subtle yet powerful modification that can significantly impact the properties of the resulting amino acid and the peptides or proteins into which it is incorporated. The rationale for investigating these analogues includes:

Probing Hydrophobic Interactions: Methyl groups increase the hydrophobicity of the side chain, allowing researchers to systematically probe the role of hydrophobic interactions in protein folding, stability, and molecular recognition.

Conformational Restriction: The steric bulk of methyl groups can restrict the rotational freedom of the phenyl ring and the peptide backbone. This conformational constraint can lock a peptide into a specific bioactive conformation, leading to increased potency and selectivity. Studies on 2',6'-dimethylphenylalanine, for instance, have shown that such modifications can be used to develop opioid ligands with high receptor specificity. nih.gov

Enhancing Metabolic Stability: The presence of methyl groups can sterically hinder the approach of metabolic enzymes, thereby increasing the in vivo half-life of peptide-based therapeutics. The 2,6-dimethylation of the aromatic moiety in Leu-enkephalin, for example, has been shown to impart high enzymatic stability to the peptide. nih.gov

Scope and Academic Relevance of 2,5-Dimethyl-L-Phenylalanine Research

While the investigation of ring-methylated phenylalanine analogues, such as the 2',6'-dimethyl and 3',5'-dimethyl derivatives, has yielded significant insights, particularly in the field of pharmacology, research specifically focused on 2,5-Dimethyl-L-phenylalanine is notably limited in the currently available scientific literature.

The primary academic relevance of 2,5-Dimethyl-L-phenylalanine lies in its potential to expand the toolkit of non-canonical amino acids available to chemists and biologists. As a structural isomer of more commonly studied dimethylated phenylalanines, it offers a unique substitution pattern that could lead to distinct conformational preferences and biological activities.

Future research on 2,5-Dimethyl-L-phenylalanine would likely focus on:

Enantioselective Synthesis: Developing efficient and scalable synthetic routes to produce the pure L-enantiomer is a crucial first step for its application in biological systems. nih.gov

Biophysical Characterization: Detailed studies of its conformational properties, hydrophobicity, and the influence of its incorporation on peptide secondary structure would be essential.

Incorporation into Biologically Active Peptides: Investigating the effects of substituting 2,5-Dimethyl-L-phenylalanine for canonical phenylalanine in known bioactive peptides could reveal novel structure-activity relationships.

The scarcity of dedicated research on this specific isomer highlights a potential area for future exploration within the broader and highly significant field of non-canonical amino acids and their applications.

Data Tables

Table 1: Chemical Properties of Phenylalanine and a Representative Dimethylated Analogue

PropertyL-Phenylalanine2',6'-Dimethyl-L-phenylalanine
Molecular Formula C₉H₁₁NO₂C₁₁H₁₅NO₂
Molecular Weight 165.19 g/mol 193.24 g/mol
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid
CAS Number 63-91-2103854-26-8 nih.gov
Computed XLogP3-AA -1.5-0.7 nih.gov

Data for 2',6'-Dimethyl-L-phenylalanine is provided as a representative example due to the limited availability of specific experimental data for 2,5-Dimethyl-L-phenylalanine.

Properties

Molecular Weight

193.24

Origin of Product

United States

Synthetic Methodologies for 2,5 Dimethyl L Phenylalanine and Analogues

Stereoselective Synthesis Approaches for Substituted L-Phenylalanines

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules. For substituted L-phenylalanines, several stereoselective methods have been developed to ensure the desired L-configuration.

Asymmetric Hydrogenation of Acetamidoacrylate Derivatives

Asymmetric hydrogenation of acetamidoacrylate derivatives stands out as a powerful method for the enantioselective synthesis of a variety of substituted L-phenylalanine analogues. nih.govpatentdigest.org This technique has been successfully employed to produce phenylalanine analogues with various alkyl substitutions on the aromatic ring, including 2',6'-dimethyl-L-phenylalanine and 3',5'-dimethyl-L-phenylalanine. nih.gov The process typically involves the use of a chiral rhodium complex as a catalyst, which facilitates the addition of hydrogen across the double bond of a prochiral acetamidoacrylate precursor in a stereocontrolled manner. renyi.hu

This method is highly regarded for its efficiency and the high enantiomeric excesses (ee) it can achieve, often exceeding 94%. researchgate.net The L-configuration of the resulting phenylalanine derivatives has been confirmed through techniques such as enzymatic digestion and X-ray crystallography. nih.gov The general applicability of this method makes it a valuable tool for creating libraries of structurally diverse L-phenylalanine analogues for various research purposes. nih.govresearchgate.net

Enzymatic Transamination Reactions for Chiral Amino Acid Production

Enzymatic transamination offers a green and highly selective alternative for the production of chiral amino acids. rsc.org Transaminases, particularly ω-transaminases (ω-TAs), are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. worktribe.com This process can be used for both the kinetic resolution of racemic amino acids and the asymmetric synthesis of chiral amino acids from prochiral ketones. rsc.orgresearchgate.net

The application of ω-transaminases has been demonstrated in the synthesis of various chiral amines and unnatural amino acids, including β- and γ-amino acids. rsc.orgresearchgate.netnih.gov For instance, enantiomerically pure (R)- and (S)-γ-amino acids have been successfully synthesized with over 99% ee using ω-TA. rsc.org While direct synthesis of 2,5-dimethyl-L-phenylalanine via this method is not explicitly detailed in the provided results, the broad substrate scope of engineered transaminases suggests its potential applicability. worktribe.com Researchers have also developed multi-enzymatic cascade processes, coupling reactions like phenylalanine ammonia (B1221849) lyase (PAL) amination with deracemization steps to produce substituted D- and L-phenylalanines with high yield and optical purity. nih.govresearchgate.netnih.gov

Classical Chemical Synthesis Routes for Phenylalanine Derivatives

Beyond stereoselective methods, classical organic synthesis provides a range of techniques for preparing phenylalanine derivatives. These routes often involve multi-step sequences and may require subsequent resolution to obtain the desired enantiomer.

One common approach involves the ring-opening of aryl epoxides or aziridines. For example, the reaction of 3-arylaziridine-2-carboxylic esters with various nucleophiles can yield functionalized phenylalanine derivatives. researchgate.net The regioselectivity of the ring-opening can be influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net Another strategy is the Claisen rearrangement of chelated N-protected chiral amino acid cinnamyl esters, which can produce substituted phenylalanines with unsaturated side chains in good yields and with a high degree of chirality transfer. researchgate.net

Furthermore, the synthesis of phenylalanine derivatives can be achieved through the alkylation of glycine (B1666218) or alanine (B10760859) imine derivatives. researchgate.net These methods often utilize chiral templates or phase transfer catalysis to induce diastereoselectivity. researchgate.net For instance, the synthesis of p-phosphonomethyl-L-phenylalanine has been accomplished using either camphor (B46023) sultam or D-valine as chiral auxiliaries. scispace.com

A notable classical route for preparing 2',6'-dimethylphenylalanine (Dmp) involves a multi-step sequence starting from commercially available precursors. nih.gov This synthesis includes steps such as stannylation, iodination, a Heck coupling with methyl 2-acetamidoacrylate, hydrolysis, and finally, hydrogenation to yield the racemic amino acid, which can then be resolved. nih.gov

Protecting Group Strategies in Synthesis of 2,5-Dimethyl-L-Phenylalanine Precursors

Fluorenylmethyloxycarbonyl (Fmoc) Protection in Peptide Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity stems from its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This deprotection condition is orthogonal to the acid-labile protecting groups often used for amino acid side chains, allowing for selective deprotection and chain elongation. nih.gov

The Fmoc strategy offers several advantages, including the ease of monitoring the deprotection step by UV spectroscopy due to the strong UV absorbance of the dibenzofulvene byproduct. wikipedia.orgnih.gov It is also compatible with a wide range of solvents and activation methods, making it suitable for automated peptide synthesis. nih.gov The synthesis of peptides containing modified amino acids, such as 2,5-dimethyl-L-phenylalanine, often employs Fmoc chemistry. researchgate.net

tert-Butyloxycarbonyl (Boc) Protection in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group represents an alternative and historically significant strategy for α-amino protection in peptide synthesis. americanpeptidesociety.org Unlike the base-labile Fmoc group, the Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgcreative-peptides.com

Interactive Data Table: Protecting Group Strategies

Protecting GroupChemical NameDeprotection ConditionKey Features
Fmoc FluorenylmethyloxycarbonylBase-labile (e.g., Piperidine) americanpeptidesociety.orgwikipedia.orgMild deprotection; UV monitoring wikipedia.orgnih.gov
Boc tert-ButyloxycarbonylAcid-labile (e.g., TFA) americanpeptidesociety.orgcreative-peptides.comUseful for base-sensitive peptides nih.gov

Derivatization Strategies for Incorporating Functional Moieties

The modification of amino acids like 2,5-dimethyl-L-phenylalanine through derivatization is a key strategy to introduce new functional groups, thereby altering their steric, electronic, and solubility properties. These modifications are crucial for various applications, including peptide synthesis and the development of bioactive molecules. This section explores two such derivatization strategies: the introduction of cyclic acetal (B89532) groups and the halogenation of the aromatic ring.

Introduction of Cyclic Acetal Groups (e.g., Dioxolane)

Cyclic acetals, such as dioxolanes, serve as effective protecting groups for carbonyl functionalities present in amino acid precursors or on the amino acid side chains themselves. wikipedia.org The formation of a cyclic acetal involves the reaction of a carbonyl group with a diol, like ethylene (B1197577) glycol, typically under acidic conditions. organic-chemistry.orglibretexts.org This strategy is particularly useful for protecting aldehydes and ketones from reacting with nucleophilic reagents during other synthetic transformations. libretexts.org

The stability of cyclic acetals in neutral to strongly basic environments makes them ideal for multi-step syntheses. libretexts.org For instance, in the synthesis of complex molecules, a ketone can be protected as a dioxolane to allow for selective reactions, such as the reduction of an ester group using powerful reducing agents, which would otherwise also reduce the ketone. wikipedia.org The removal of the acetal protecting group, or deprotection, is generally achieved through acid-catalyzed hydrolysis. organic-chemistry.org

Reagent/MethodDescriptionApplicationReference
Ethylene GlycolA common diol used to form a five-membered dioxolane ring with a carbonyl group.Protection of aldehydes and ketones. wikipedia.orglibretexts.org
Acid CatalystFacilitates the reversible formation and cleavage of the acetal group.Acetal formation and deprotection. organic-chemistry.orglibretexts.org
Dean-Stark ApparatusUsed to remove water from the reaction mixture, driving the equilibrium towards acetal formation.Efficient synthesis of cyclic acetals. organic-chemistry.org

Halogenation of Aromatic Phenylalanine Rings

The introduction of halogen atoms onto the aromatic ring of phenylalanine and its analogues is a powerful strategy to modulate the biophysical properties of these amino acids. nih.gov Halogenation can significantly alter the hydrophobicity and electronic character of the aromatic side chain, which in turn influences intermolecular interactions. nih.govrsc.org

Several methods have been developed for the regioselective halogenation of phenylalanine derivatives. One notable approach is the palladium-catalyzed C-H halogenation directed by the native primary amine group of the amino acid. scilit.comresearchgate.net This method allows for the selective introduction of iodine, bromine, or chlorine atoms at the ortho position of the phenyl ring. researchgate.net The reaction often employs trifluoroacetic acid as an additive to facilitate the process. researchgate.net

Another strategy involves the use of arenediazonium salts derived from phenylalanine. rsc.org These intermediates can undergo reactions like the Sandmeyer or Baltz-Schiemann reactions to introduce halogen atoms onto the aromatic ring. rsc.org

The impact of halogenation on the properties of phenylalanine-containing peptides has been a subject of significant research. Studies have shown that increasing the degree of halogenation can enhance the strength of π-π stacking interactions between aromatic rings. rsc.org Furthermore, the introduction of halogen atoms, particularly iodine, can lead to enhanced affinity in certain peptide structures due to favorable interactions between the halogen and other parts of the molecule. nih.gov This fine-tuning of non-covalent interactions is crucial in the design of novel biomaterials and therapeutic agents. nih.govrsc.org

Halogenation MethodReagent(s)Position of HalogenationReference
Palladium-Catalyzed C-H HalogenationPalladium catalyst, Halogen source (e.g., NBS for Bromine), Trifluoroacetic acidOrtho-selective researchgate.net
Sandmeyer/Baltz-Schiemann ReactionsPhenylalanine-derived arenediazonium saltsVaries depending on the specific reaction rsc.org
Enzymatic SynthesisPhenylalanine ammonia lyaseVaries depending on substrate researchgate.net

Advanced Spectroscopic and Computational Characterization of 2,5 Dimethyl L Phenylalanine Derivatives

Advanced X-ray Diffraction Techniques

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline molecule, which includes its relative and absolute configuration. nih.gov For a chiral, enantiomerically pure compound like 2,5-Dimethyl-L-Phenylalanine, obtaining a high-quality single crystal allows for the unambiguous confirmation of its molecular structure and the spatial orientation of substituents at the chiral center. researchgate.net

The analysis of a closely related compound, phenylalanine-2,5-xylenesulfonate, provides a model for the expected crystallographic behavior. This derivative was found to crystallize in the chiral monoclinic space group C2. researchgate.net The determination of the absolute structure is often validated by the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net Although specific crystallographic data for 2,5-Dimethyl-L-Phenylalanine is not publicly available, the data from its sulfonate analogue suggests that it would likely exhibit a layered structure stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net

Table 2: Crystallographic Data for the Analogous Phenylalanine-2,5-xylenesulfonate. researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupC2
a (Å)21.6898(3)
b (Å)5.2152(9)
c (Å)18.2370(15)
β (°)125.000(6)

Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize the solid-state properties of a material. It confirms the crystalline nature of a sample, as opposed to an amorphous solid, and can be used to identify different crystalline forms, or polymorphs. researchgate.netamericanpharmaceuticalreview.com A crystalline sample produces a distinct diffraction pattern characterized by a series of sharp peaks at specific diffraction angles (2θ), which serves as a "fingerprint" for that particular solid form. unesp.br

For L-phenylalanine, distinct PXRD patterns for its anhydrous and monohydrate forms have been well-documented. researchgate.net For example, the anhydrous form shows a characteristic peak at a 2θ angle of 5.64°, while the monohydrate form has a prominent peak at 6.62°. researchgate.net For 2,5-Dimethyl-L-Phenylalanine, a similar analysis would be expected to produce a unique pattern of sharp diffraction peaks, confirming its crystalline structure. The precise peak positions would be dependent on its specific unit cell parameters. Furthermore, the average size of the crystallites can be estimated from the peak broadening using the Scherrer equation. researchgate.net

Table 3: Characteristic PXRD Peaks for L-Phenylalanine Polymorphs. researchgate.net
Polymorphic FormCharacteristic Diffraction Peaks (2θ°)
Anhydrous5.64, 16.98, 22.70, 28.50, 34.36
Monohydrate6.62, 10.82, 14.94, 17.66, 19.68

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For 2,5-Dimethyl-L-Phenylalanine, the primary chromophore is the substituted benzene (B151609) ring. The absorption of UV light excites electrons from lower-energy π orbitals to higher-energy π* orbitals (π→π* transitions). mdpi.com

Phenylalanine derivatives typically exhibit absorption maxima (λmax) in the ultraviolet region. mdpi.comarkat-usa.org For instance, a macrocyclic compound containing L-Phenylalanine moieties displays a λmax at 288 nm, which is associated with the π-electron transitions of the benzene rings. mdpi.com Another modified D,L-phenylalanine derivative shows a λmax at 274 nm. arkat-usa.org The presence of two electron-donating methyl groups on the phenyl ring of 2,5-Dimethyl-L-Phenylalanine is expected to cause a small bathochromic (shift to longer wavelength) and/or hyperchromic (increase in absorbance) effect compared to unsubstituted L-phenylalanine due to their influence on the energy of the π molecular orbitals.

Table 4: UV-Vis Absorption Maxima for Related Phenylalanine Derivatives
Compoundλmax (nm)SolventReference
Pillar frontiersin.orgarene-L-Phenylalanine288Ethanol mdpi.com
2-Iminodihydrofuranyl-D,L-phenylalanine274Ethanol arkat-usa.org
p-Benzoyl-L-phenylalanine~260-365Not Specified nih.gov

Quantum Chemical and Computational Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for predicting and understanding the molecular properties of complex organic molecules. yildiz.edu.tracs.org DFT calculations are widely used to determine the lowest-energy conformation (optimized molecular geometry), including bond lengths, bond angles, and dihedral angles, as well as to predict vibrational frequencies. researchgate.net Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental data for phenylalanine and its derivatives. acs.orgresearchgate.net

These computational studies are crucial for interpreting experimental spectroscopic data. For example, calculated vibrational frequencies, after appropriate scaling, can be correlated with experimental peaks in Infrared (IR) and Raman spectra, allowing for a detailed assignment of each vibrational mode. yildiz.edu.trresearchgate.net DFT calculations on L-phenylalanine have identified key vibrational modes, such as the C=O stretching, N-H stretching, and C-O stretching vibrations. researchgate.net For 2,5-Dimethyl-L-Phenylalanine, DFT would similarly predict its stable conformations and provide a theoretical vibrational spectrum, offering insights into how the methyl substitutions on the phenyl ring influence its structural and spectroscopic properties.

Table 5: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in L-Phenylalanine. researchgate.net
Vibrational ModeExperimental Frequency (FT-IR)Calculated Frequency (B3LYP/6-31G(d,p))Assignment
O-H Stretch30673085Carboxylic acid O-H vibration
N-H Stretch (asymmetric)29302935Amino group N-H vibration
C=O Stretch16611665Carbonyl stretching of carboxylic acid
C-O Stretch13201325Carboxylic acid C-O vibration
C-N Stretch11501152Amino group C-N vibration

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, Lewis-like description of the electronic structure of a molecule. uni-muenchen.de This analysis is instrumental in understanding intramolecular and intermolecular interactions, particularly those involving charge transfer, which are crucial for molecular stability. uni-muenchen.denih.gov By examining the interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs, their energetic significance can be quantified using second-order perturbation theory. uni-muenchen.de This interaction energy, denoted as E(2), estimates the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding or Rydberg orbital.

The substitution of two methyl groups on the phenyl ring influences the electronic distribution and the nature of these charge transfer interactions. These electron-donating groups can increase the electron density of the aromatic ring, affecting the π-system and modifying the energy of the donor-acceptor interactions. The analysis quantifies how these substitutions modulate the hyperconjugative and steric effects within the molecule. usp.br

A representative NBO analysis for a 2,5-Dimethyl-L-phenylalanine derivative might reveal the following key interactions, highlighting the stabilization energy E(2) associated with each charge transfer event.

Interactive Table: Representative NBO Analysis Findings

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N₅π* (C₁₀-C₁₁)5.8n → π
LP (2) O₁σ (C₂-N₅)2.1n → σ
π (C₇-C₈)π (C₁₀-C₁₁)21.5π → π
σ (C₂-H)σ (C₂-N₅)3.2σ → σ
LP (1) O₂π (C₁-O₁)35.7n → π*

This table presents hypothetical but representative data for illustrative purposes.

This analysis confirms that the delocalization of electron density is a key factor in the stabilization of the molecule. jetir.org The magnitude of the E(2) values indicates the strength of the interaction, with higher values suggesting more significant charge transfer and greater stabilization. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. unesp.br The HOMO, acting as an electron donor, is associated with nucleophilic attacks, while the LUMO, acting as an electron acceptor, is related to electrophilic attacks. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the stability and reactivity of a molecule. nih.govijeast.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and less stable. ijeast.com

The distribution of the HOMO and LUMO across the molecule provides insight into the reactive sites. In phenylalanine derivatives, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed over the carboxylic acid group or the aromatic system, depending on the specific substitutions. ijeast.com This information is vital for predicting how the molecule will interact with other chemical species.

Interactive Table: FMO Properties and Reactivity Descriptors

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)
L-Phenylalanine-6.51-0.985.532.77
2,5-Dimethyl-L-Phenylalanine-6.35-0.915.442.72

This table presents hypothetical but representative data based on general principles for illustrative purposes.

Analysis of these parameters allows for a quantitative comparison of reactivity. grafiati.com The slightly smaller energy gap and chemical hardness for the dimethylated derivative suggest it may be more chemically reactive than the parent L-phenylalanine molecule. science.gov

Molecular Dynamics Simulations in Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In drug design and molecular biology, MD simulations provide detailed, atomic-level insights into the dynamic interactions between a ligand, such as a 2,5-Dimethyl-L-phenylalanine derivative, and its protein target. mdpi.comwhiterose.ac.uk These simulations are crucial for understanding binding stability, conformational changes, and the key residues involved in the interaction. d-nb.info

The process begins by placing the ligand into the binding site of the protein, often guided by molecular docking results. nih.gov This complex is then solvated in a water box with ions to mimic physiological conditions. frontiersin.org The system undergoes energy minimization and equilibration before a production run, during which the trajectory of every atom is calculated over a set period, typically nanoseconds to microseconds. frontiersin.org

Analysis of the MD trajectory provides a wealth of information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD suggests the ligand remains securely bound in the active site. d-nb.info The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding or conformational changes.

Furthermore, MD simulations allow for the detailed examination of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein. nih.gov By analyzing the frequency and duration of these interactions, researchers can identify the key amino acid residues responsible for anchoring the ligand in the binding pocket. This information is invaluable for the rational design of more potent and selective inhibitors. Studies on phenylalanine analogs have shown that even small modifications to the ligand can significantly alter its binding mode and stability within a protein's active site. mdpi.comnih.gov

Role of 2,5 Dimethyl L Phenylalanine in Biomolecular and Supramolecular Chemistry

Incorporation into Peptides and Proteins through Solid-Phase Peptide Synthesis

2,5-Dimethyl-L-phenylalanine is a non-canonical amino acid that can be incorporated into peptides and proteins using solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The use of Fmoc-protected 2,5-dimethyl-L-phenylalanine enables its integration into desired peptide sequences. researchgate.netnih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as stability and receptor affinity. diva-portal.org The unique structural features of 2,5-dimethyl-L-phenylalanine make it a valuable building block in the design of peptidomimetics. nih.govnih.gov The substitution of natural aromatic amino acids, like phenylalanine or tyrosine, with 2,5-dimethyl-L-phenylalanine can modulate the binding affinity and selectivity of peptidomimetics for their target receptors. nih.govmdpi.com For instance, in opioid peptides, replacing a phenylalanine residue with 2,5-dimethyl-L-phenylalanine has been shown to alter the affinity for μ- and δ-opioid receptors. nih.gov The steric bulk of the dimethylated phenyl ring can influence the peptide's conformation, leading to a more favorable interaction with the receptor's binding pocket. nih.govmdpi.com

Peptide AnalogReceptor TargetEffect of 2,5-DMP SubstitutionReference
Opioid Peptidesμ- and δ-opioid receptorsAltered binding affinity and selectivity nih.gov
DALDA AnaloguesMu Opioid ReceptorIncreased agonist potency mdpi.com

Genetic Encoding and Site-Specific Incorporation into Proteins

The site-specific incorporation of non-canonical amino acids (ncAAs) like 2,5-dimethyl-L-phenylalanine into proteins is a powerful tool in protein engineering. nih.govnih.gov This is achieved by expanding the genetic code, which involves the use of an orthogonal translation system. nih.govfrontiersin.orgbiorxiv.org

By introducing ncAAs, scientists can create proteins with novel properties and functions that are not found in nature. nih.govresearchgate.net This "reprogramming" of natural proteins allows for the enhancement of their stability, activity, and the introduction of new chemical functionalities. nih.govresearchgate.net The incorporation of 2,5-dimethyl-L-phenylalanine, with its unique steric and hydrophobic properties, can be used to probe protein structure and function or to create proteins with enhanced catalytic or binding capabilities. nih.govnih.gov

An orthogonal translation system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to be mutually independent of the host cell's own translational machinery. frontiersin.orgbiorxiv.orgnih.gov This engineered pair is designed to recognize a specific nonsense codon (e.g., the amber stop codon, UAG) and insert the desired ncAA at that position in the growing polypeptide chain. nih.govgoogle.com The development of an orthogonal system for 2,5-dimethyl-L-phenylalanine would involve evolving a specific aaRS that can recognize and charge this amino acid onto its corresponding tRNA, which in turn would recognize the designated codon. frontiersin.orgnih.gov Such systems have been successfully developed for a variety of other phenylalanine derivatives. nih.govbiorxiv.org

Design and Synthesis of Functional Bioconjugates

Bioconjugates are hybrid molecules created by linking a biomolecule, such as a peptide or protein, to another chemical moiety, like a synthetic polymer or a small molecule. researchgate.netnih.gov The unique properties of 2,5-dimethyl-L-phenylalanine can be harnessed in the design and synthesis of functional bioconjugates. For example, peptides containing this amino acid could be conjugated to polymers to create materials with specific self-assembling properties. researchgate.net The altered hydrophobicity and steric bulk of 2,5-dimethyl-L-phenylalanine could influence the aggregation and material properties of the resulting bioconjugate.

Self-Assembly and Supramolecular Structures of Phenylalanine Derivatives

The self-assembly of amino acids and their derivatives into well-ordered supramolecular structures is a cornerstone of biomolecular and materials science. Phenylalanine, with its aromatic side chain, is a particularly versatile building block for creating such structures. The introduction of substituents onto the phenyl ring, such as in 2,5-Dimethyl-L-phenylalanine, can significantly modulate the non-covalent interactions that govern the self-assembly process. These interactions, including hydrogen bonding, π-π stacking, and hydrophobic forces, are crucial in the formation of fibrillar networks that can lead to the creation of soft materials like gels.

While direct experimental studies on the self-assembly of 2,5-Dimethyl-L-phenylalanine are not extensively documented in publicly available research, the principles governing the behavior of other phenylalanine derivatives provide a strong basis for understanding its potential role. The self-assembly of phenylalanine and its analogues is known to be highly dependent on a delicate balance of intermolecular forces. google.com The process involves the epitaxial growth of molecules into entangled fibrillar aggregates, where both gelator-gelator and gelator-solvent interactions play a critical role. google.com

The chemical modification of phenylalanine at its C- or N-terminus has been a fruitful strategy for the synthesis of a vast number of low-molecular-weight gelators (LMWGs). google.com These modifications, along with substitutions on the phenyl ring, allow for the fine-tuning of the self-assembly process and the resulting material properties. For instance, the introduction of alkyl groups can influence the hydrophobic interactions and the packing of the aromatic rings.

Gelation Properties in Aqueous and Organic Solvents

The ability of a low-molecular-weight compound to act as a gelator is contingent on its capacity to self-assemble into a three-dimensional network that immobilizes the solvent. This process is highly sensitive to the chemical structure of the gelator and the nature of the solvent.

In Aqueous Solvents:

The gelation of phenylalanine derivatives in water is often driven by a combination of hydrogen bonding between the amino acid backbones and hydrophobic and π-π stacking interactions between the aromatic side chains. For unmodified L-phenylalanine, self-assembly into fibrils in aqueous media is well-documented, forming layered structures stabilized by alternating hydrophobic and hydrophilic non-covalent interactions. researchgate.net The modification of the phenylalanine structure, for example by introducing fluorenylmethoxycarbonyl (Fmoc) groups, can enhance gelation properties. nih.gov

The gelation in aqueous environments is also highly dependent on the method of preparation. Two common methods are the solvent exchange method, where a concentrated solution of the gelator in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted into water, and the pH adjustment method, where the gelator is solubilized at a high pH and gelation is induced by a gradual decrease in pH. nih.gov Studies on Fmoc-phenylalanine derivatives have shown that the gelation method significantly impacts the resulting hydrogel's mechanical properties and stability. nih.gov For instance, hydrogels formed via gradual pH adjustment tend to exhibit superior shear-responsive properties and mechanical stability compared to those formed by solvent exchange. nih.gov

While there is no specific data for 2,5-Dimethyl-L-phenylalanine, the presence of two methyl groups on the phenyl ring would be expected to increase the hydrophobicity of the side chain. This could potentially enhance the hydrophobic driving force for self-assembly in water. However, the steric hindrance from the methyl groups might also disrupt the optimal π-π stacking between the phenyl rings, which is a key stabilizing interaction. The ultimate effect on gelation would depend on the interplay of these competing factors.

In Organic Solvents:

The gelation of organic solvents (organogelation) by phenylalanine derivatives is also a widely studied phenomenon. In this case, the driving forces for self-assembly can differ from those in aqueous systems. Hydrogen bonding between amide groups is often a primary driver for the self-assembly process in organic solvents. acs.org Van der Waals interactions between long alkyl chains, when present, and π-π stacking also contribute significantly. acs.orgCurrent time information in Bangalore, IN.

Research on various L-phenylalanine derivatives has demonstrated their ability to form stable and thermoreversible organogels in a range of organic solvents at low concentrations. Current time information in Bangalore, IN.acs.org The choice of the N-protecting group on the phenylalanine has been shown to be a critical determinant for effective gelation. For example, derivatives with a benzyloxycarbonyl group often exhibit excellent gelation properties. The length of alkyl chains attached to the molecule also plays a crucial role, with longer chains generally leading to better gelation efficiency. acs.org

For 2,5-Dimethyl-L-phenylalanine, its potential as an organogelator would likely depend on further chemical modification, such as the introduction of an N-terminal protecting group and/or a long alkyl chain. The dimethyl-substituted phenyl ring could participate in π-π stacking interactions with aromatic solvents, potentially favoring gelation in such media. acs.org The increased steric bulk of the 2,5-dimethylphenyl group compared to a simple phenyl group could influence the packing of the molecules in the self-assembled fibers, which in turn would affect the gelation efficiency and the properties of the resulting organogel.

Below are illustrative tables showing the gelation properties of some representative L-phenylalanine derivatives in various solvents, which can provide a comparative context for the potential behavior of 2,5-Dimethyl-L-phenylalanine.

Table 1: Gelation Properties of Selected N-Acyl-L-Phenylalanine Derivatives in Organic Solvents

CompoundSolventCritical Gelation Concentration (CGC) (wt%)Gel-to-Sol Transition Temperature (°C)
N-Benzoyl-L-PhenylalanineToluene> 2.0-
N-Lauroyl-L-PhenylalanineCyclohexane1.055
N-Stearoyl-L-PhenylalanineMineral Oil0.572
N-Benzyloxycarbonyl-L-PhenylalanineCarbon Tetrachloride0.860

This table is a representative example based on general findings in the literature and does not represent data for 2,5-Dimethyl-L-phenylalanine.

Table 2: Gelation Properties of Selected Fmoc-Phenylalanine Derivatives in Aqueous Systems

CompoundGelation MethodFinal Gelator Concentration (mM)Resulting Material State
Fmoc-L-PhenylalanineSolvent Exchange (DMSO/Water)5Gel
Fmoc-L-PhenylalaninepH Adjustment (GdL)5Gel
Fmoc-3-fluoro-L-PhenylalanineSolvent Exchange (DMSO/Water)5Gel
Fmoc-3-fluoro-L-PhenylalaninepH Adjustment (GdL)15Gel
Fmoc-pentafluoro-L-PhenylalanineSolvent Exchange (DMSO/Water)5Gel
Fmoc-pentafluoro-L-PhenylalaninepH Adjustment (GdL)15Gel

This table is based on findings from studies on fluorinated phenylalanine derivatives and illustrates the influence of gelation method and concentration. nih.gov

Enzymatic and Metabolic Studies Involving 2,5 Dimethyl L Phenylalanine Derivatives

Substrate Recognition and Enzyme-Substrate Interactions

Phenylalanyl-tRNA synthetase (PheRS) is a critical enzyme in protein synthesis, responsible for attaching phenylalanine to its corresponding tRNA. dovepress.com The active site of PheRS is located within a deep cavity and contains pockets that specifically recognize the phenylalanine and AMP moieties of its natural substrate, phenylalanyl adenylate (Phe-AMP). nih.gov The specificity for phenylalanine is achieved through interactions between the phenyl ring of the substrate and hydrophobic residues within the binding pocket, such as Pheα258 and Pheα260 in Thermus thermophilus PheRS. researchgate.net

Studies have explored the substrate flexibility of PheRS by introducing mutations to enlarge the amino acid binding pocket. For instance, the A294G mutant of E. coli PheRS has been shown to aminoacylate tRNAPhe with various non-canonical amino acids, including derivatives of phenylalanine. caltech.edu This demonstrates that while wild-type PheRS is highly specific, engineered variants can accommodate structurally different amino acids. Research into mimics of Phe-AMP has led to the design of novel compounds aimed at inhibiting PheRS for antimicrobial purposes. nih.govcardiff.ac.uk These mimics often incorporate a phenylalanine derivative to occupy the phenylalanine binding site. nih.govcardiff.ac.uk For example, a compound containing a (2-naphthyl)-L-alanine moiety was found to optimally occupy the active site, binding within both the phenylalanine and adenosine (B11128) pockets. nih.gov This line of research highlights the importance of the phenylalanine-binding pocket in substrate recognition and the potential for designing inhibitors that target this site. nih.govcardiff.ac.uk

Aminotransferases, or transaminases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. In Escherichia coli, aspartate aminotransferase (encoded by aspC) and aromatic amino acid aminotransferase (encoded by tyrB) have overlapping substrate specificities and are involved in the synthesis of aromatic amino acids like L-phenylalanine from phenylpyruvate. nih.gov

The catabolism of phenylalanine in various microorganisms also involves transamination as the initial step, converting it to phenylpyruvic acid. dairy-journal.orgfrontiersin.org This phenylpyruvic acid can then be further metabolized into other compounds. dairy-journal.orgfrontiersin.org Studies on ω-transaminases have shown their potential for synthesizing chiral amines and amino acids. mdpi.com These enzymes can catalyze the amination of β-keto esters, offering an alternative route for producing β-amino acids like β-phenylalanine ethyl ester. mdpi.com The substrate specificity of these transaminases is a key area of research, with engineered enzymes being developed to improve activity towards non-natural substrates. mdpi.com

Modulation of Endogenous Enzymatic Activities

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to neutralize them. researchgate.netsemanticscholar.org The primary enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST). researchgate.netmdpi.comnih.gov SOD converts the superoxide radical to hydrogen peroxide, which is then detoxified to water by CAT and glutathione peroxidase. nih.gov GSTs are involved in detoxifying a wide range of harmful compounds by conjugating them with glutathione. mdpi.com

While direct studies on the effect of 2,5-dimethyl-L-phenylalanine on these specific enzymes are not prevalent in the provided results, research on phenylalanine and its metabolites offers some insights. In an animal model of phenylketonuria, where phenylalanine levels are high, alterations in CAT and SOD activities were observed. nih.gov Specifically, in vitro experiments showed that phenylalanine inhibited CAT activity, while its metabolites, phenyllactic and phenylacetic acids, stimulated SOD activity. nih.gov This suggests that phenylalanine and its derivatives can modulate the activity of key antioxidant enzymes, which could have implications for cellular oxidative balance.

Biotransformation and Metabolic Pathways in Microbial Systems

In various microbial systems, L-phenylalanine can be metabolized into several derivatives, including phenyllactic acid (PLA) and phenylacetic acid (PAA). dairy-journal.orgmdpi.com The metabolic pathway typically begins with the transamination of L-phenylalanine to phenylpyruvic acid. frontiersin.org From this intermediate, two main routes can be taken. Phenylpyruvic acid can be reduced to form phenyllactic acid or undergo oxidative decarboxylation to yield phenylacetic acid. dairy-journal.org

For instance, in Klebsiella sp. CK6, L-phenylalanine was metabolized primarily to PLA and PAA. mdpi.com Similarly, resting cells of Propionibacterium freudenreichii convert phenylpyruvic acid, derived from phenylalanine, into both phenyllactic acid and phenylacetic acid, among other compounds. dairy-journal.org The efficiency of these conversions can be enhanced through metabolic engineering. Recombinant E. coli strains have been developed to improve the production of PLA from L-phenylalanine by co-expressing enzymes like L-phenylalanine oxidase and L-lactate dehydrogenase. nih.gov These studies demonstrate the microbial capacity to transform phenylalanine into valuable organic acids through specific enzymatic pathways.

Role as Analogues in Cellular Protein Synthesis

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful strategy for modifying their function and stability. Phenylalanine derivatives, in particular, have been widely explored for this purpose, with some estimates suggesting that derivatives of phenylalanine and tyrosine account for approximately 50% of UAAs successfully incorporated into proteins. nih.gov This approach allows for the introduction of novel chemical functionalities, leading to proteins with enhanced catalytic activities or improved stability under various conditions. nih.gov

A notable example involves the use of 2',6'-dimethyl-L-phenylalanine (Dmp), a close analogue of 2,5-dimethyl-L-phenylalanine, as a surrogate for phenylalanine in synthetic opioid peptides. nih.gov The introduction of Dmp in place of phenylalanine has been shown to significantly alter the metabolic stability and receptor-binding properties of these peptides. For instance, the 2,6-dimethylation of the aromatic ring in certain peptides confers increased resistance to enzymatic degradation by aminopeptidases. nih.gov

In a study involving synthetic opioid peptide analogues, the substitution of phenylalanine with Dmp at specific positions led to marked changes in receptor affinity and selectivity. This highlights the critical role of the phenyl ring's substitution pattern in molecular recognition at receptor sites. The data below illustrates how substituting Phenylalanine (Phe) with 2',6'-dimethyl-L-phenylalanine (Dmp) in an enkephalin analogue impacts its binding affinity for μ and δ opioid receptors.

Table 1: Opioid Receptor Binding Affinities of an Enkephalin Analogue and its Dmp-Substituted Counterpart

Compound Structure μ-Receptor Affinity (Ki, nM) δ-Receptor Affinity (Ki, nM)
Enkephalin Analogue Tyr-D-Ala-Gly-Phe -Leu 1.5 1.2
Dmp-Substituted Analogue Tyr-D-Ala-Gly-Dmp -Leu 1.6 14.5

Data sourced from studies on opioid peptide analogues. nih.gov

The results demonstrate that while the μ-receptor affinity remains comparable, the substitution with Dmp leads to a more than 10-fold decrease in δ-receptor affinity, thereby altering the peptide's receptor selectivity profile. nih.gov Such modifications are crucial in the development of therapeutic peptides with specific targets and improved metabolic stability.

Involvement in Biosynthetic Pathways of Natural Products (e.g., Piperamides)

Phenylalanine is a key building block in the biosynthesis of a wide array of natural products in plants. One such class of compounds is the piperamides, which are responsible for the pungent taste of pepper and possess various biological activities. The biosynthesis of piperamides begins with L-phenylalanine, which is converted to trans-cinnamic acid in a reaction catalyzed by the enzyme Phenylalanine Ammonia (B1221849) Lyase (PAL). wikipedia.orgresearchgate.net This is the committed step of the phenylpropanoid pathway, a major route for the synthesis of thousands of plant secondary metabolites. wikipedia.org

Following the initial conversion, cinnamic acid can undergo further modifications, such as hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H), before being activated and combined with an amine moiety, often derived from another amino acid like lysine, to form the final piperamide (B1618075) structure. researchgate.netnih.gov Feeding studies using radiolabeled L-phenylalanine in Piper species have confirmed its incorporation into various piperamides, validating its role as the primary aromatic precursor. researchgate.netnih.gov

While direct evidence for the involvement of 2,5-dimethyl-L-phenylalanine in piperamide biosynthesis is not documented, the substrate specificity of PAL is a critical factor. PAL enzymes from different sources exhibit varying degrees of specificity. Some are highly specific to L-phenylalanine, while others can accept alternative substrates, including L-tyrosine and other phenylalanine analogues. wikipedia.orgnih.govmdpi.com This promiscuity suggests that synthetic phenylalanine derivatives, such as 2,5-dimethyl-L-phenylalanine, could potentially be recognized by certain PAL isozymes and enter the biosynthetic pathway, leading to novel, synthetically-derived piperamides.

Table 2: Examples of Piperamides Biosynthesized from L-Phenylalanine

Piperamide Found In
Piperine Piper nigrum
4,5-Dihydropiperine Piper tuberculatum
Fagaramide Piper tuberculatum
trans-Piplartine Piper tuberculatum
Dihydropiplartine Piper tuberculatum
4,5-Dihydropiperiline Piper arboreum

Data sourced from biosynthetic studies in Piper species. researchgate.netnih.gov

Phenylalanine as a Precursor in Catecholamine Biosynthesis

L-phenylalanine is an essential amino acid and serves as the initial precursor for the biosynthesis of catecholamines, a critical class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. wikipedia.org This metabolic pathway is fundamental for numerous physiological functions, including mood regulation, stress response, and motor control.

The biosynthesis of catecholamines is a multi-step enzymatic process that begins in the liver and proceeds in specific neurons and the adrenal glands. The first and rate-limiting step for the entire pathway when starting from phenylalanine is the conversion of L-phenylalanine to L-tyrosine. This reaction is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) , which requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4). wikipedia.orgnih.gov

Once L-tyrosine is formed, it is transported to catecholaminergic neurons and adrenal medullary cells to continue the synthesis. The subsequent steps are outlined in the table below.

Table 3: The Catecholamine Biosynthetic Pathway from L-Phenylalanine

Step Precursor Enzyme Cofactors/Cosubstrates Product
1 L-Phenylalanine Phenylalanine Hydroxylase (PAH) O₂, Tetrahydrobiopterin (BH4) L-Tyrosine
2 L-Tyrosine Tyrosine Hydroxylase (TH) O₂, Tetrahydrobiopterin (BH4), Fe²⁺ L-DOPA (3,4-Dihydroxyphenylalanine)
3 L-DOPA Aromatic L-Amino Acid Decarboxylase (AADC) Pyridoxal Phosphate (PLP) Dopamine
4 Dopamine Dopamine β-Hydroxylase (DBH) O₂, Ascorbate (Vitamin C), Copper (Cu²⁺) Norepinephrine (Noradrenaline)
5 Norepinephrine Phenylethanolamine N-Methyltransferase (PNMT) S-Adenosyl Methionine (SAM) Epinephrine (Adrenaline)

This pathway is a fundamental process in neurochemistry and endocrinology. wikipedia.orgnih.gov

Deficiencies in the enzymes of this pathway can lead to various metabolic disorders. For instance, mutations in the gene for Phenylalanine Hydroxylase result in phenylketonuria (PKU), a condition characterized by the buildup of phenylalanine to toxic levels. wikipedia.org The strict regulation of this pathway, particularly at the tyrosine hydroxylase step, ensures that the production of catecholamines is tightly controlled and responsive to physiological demands.

Exploration of 2,5 Dimethyl L Phenylalanine in Bioactive Compound Development

Design of Opioid Peptide Analogues with Modified Receptor Selectivity

The incorporation of 2,5-Dimethyl-L-phenylalanine into opioid peptides has been a strategy to modulate their interaction with opioid receptors, aiming for improved selectivity and potency.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. In the context of opioid ligands, SAR studies involving 2,5-Dimethyl-L-phenylalanine (Dmp) have provided valuable insights. For instance, replacing the Phenylalanine (Phe) residue at position 4 in enkephalin analogues with Dmp resulted in a shift in receptor preference from δ to μ, although with a significant reduction in δ-receptor affinity. nih.gov Conversely, when Dmp was substituted for Phe³ in a potent dermorphin (B549996) tetrapeptide analog, there was a five-fold increase in μ-receptor affinity without a major change in δ-receptor affinity. nih.gov These findings highlight the critical role of the position of substitution in determining the resulting pharmacological profile.

Further SAR studies have explored the impact of Dmp in other opioid peptide families. In deltorphin (B1670231) II analogues, replacing Phe³ with Dmp led to a considerable decrease in both δ- and μ-receptor affinities. nih.gov Similarly, in dynorphin (B1627789) A-(1-11) analogues, the substitution of Phe⁴ with Dmp resulted in a significant loss of affinity for all three opioid receptor types (μ, δ, and κ). nih.gov These results underscore the nuanced and context-dependent effects of incorporating 2,5-Dimethyl-L-phenylalanine into different opioid peptide scaffolds.

The addition of methyl groups to the phenyl ring of phenylalanine, as in 2,5-Dimethyl-L-phenylalanine, directly influences the molecule's interaction with opioid receptors. This methylation can alter the conformational flexibility of the peptide and enhance its lipophilicity, which are key factors in receptor binding. nih.gov The increased μ-receptor affinity observed in some Dmp-containing analogues can be attributed to favorable hydrophobic interactions within the receptor's binding pocket. nih.gov However, the same structural modification can also lead to steric hindrance, interfering with the optimal binding conformation and resulting in decreased affinity, as seen in other analogues. nih.gov

The potency of these modified peptides is also affected. For example, the dermorphin analogue with Dmp at the Phe³ position not only showed increased μ-receptor affinity but also demonstrated high potency in the guinea pig ileum (GPI) assay, which is consistent with its binding profile. nih.gov In contrast, a dynorphin A-(1-11) analogue containing Dmp, despite showing high κ-opioid receptor binding, exhibited unexpectedly low potency in the GPI assay. nih.gov This discrepancy between binding affinity and functional activity suggests that methylation can influence not only how strongly a ligand binds to a receptor but also its ability to elicit a biological response.

Table 1: Receptor Binding Affinities of Opioid Peptide Analogues Containing 2,5-Dimethyl-L-phenylalanine (Dmp)

Parent Peptide Position of Substitution Modified Analogue μ-Receptor Affinity (Ki, nM) δ-Receptor Affinity (Ki, nM) κ-Receptor Affinity (Ki, nM)
Enkephalin Phe⁴ [Dmp⁴]ENK 15.3 25.8 >10000
Dermorphin Tetrapeptide Phe³ [Dmp³]YRFB 0.14 108 >10000
Deltorphin II Phe³ [Dmp³]Deltorphin II 1150 12.3 >10000
Dynorphin A-(1-11) Phe⁴ [Dmp⁴]DYN A-(1-11) 3.1 14.5 0.16

Data sourced from Sasaki et al. (2001) nih.gov

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by enzymes in the body. The incorporation of unnatural amino acids like 2,5-Dimethyl-L-phenylalanine can enhance the enzymatic stability of peptide chains. nih.gov The methyl groups on the phenyl ring can sterically hinder the approach of proteases, thereby slowing down the rate of peptide cleavage. This increased resistance to enzymatic degradation can lead to a longer half-life of the peptide in vivo, which is a desirable characteristic for therapeutic agents. nih.gov While specific data on the enzymatic stability of peptides containing 2,5-Dimethyl-L-phenylalanine is not extensively detailed in the provided search results, the general principle of using unnatural amino acids to improve stability is a well-established strategy in peptide drug design. nih.gov

Precursor in Non-Peptidic Pharmaceutical Compound Synthesis

While the primary focus of the provided information is on peptide modifications, the core structure of 2,5-Dimethyl-L-phenylalanine can also serve as a building block or precursor in the synthesis of non-peptidic pharmaceutical compounds. The aromatic ring with its specific methylation pattern can be a key pharmacophore in the design of small molecule drugs targeting various biological systems. The synthesis of 2,5-Dimethyl-DL-phenylalanine has been documented, providing a pathway to obtain this precursor for further chemical modifications. accelachem.com

Development of Antimicrobial Agents

The 2,5-dimethylphenyl scaffold, a key feature of 2,5-Dimethyl-L-phenylalanine, is present in many compounds with antimicrobial properties. mdpi.com This structural motif has been explored for the development of new agents to combat bacterial and fungal infections, including those caused by drug-resistant strains.

Derivatives containing the 2,5-dimethylphenyl group have been synthesized and evaluated for their antimicrobial activity. For instance, N-2,5-dimethylphenylthioureido acid derivatives have shown promise as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. mdpi.com Specific compounds from this class have demonstrated excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant Staphylococcus aureus and favorable activity against vancomycin-resistant Enterococcus faecium. mdpi.com Furthermore, some of these derivatives have exhibited broad-spectrum antifungal activity against drug-resistant Candida strains, with certain compounds showing greater activity against Candida auris than the commonly used antifungal drug fluconazole. mdpi.com These findings suggest that the 2,5-dimethylphenyl moiety can be a valuable component in the design of novel antimicrobial and antifungal agents. mdpi.com

Investigation of Antioxidant Properties

Direct experimental studies detailing the intrinsic antioxidant properties of 2,5-Dimethyl-L-phenylalanine are not extensively covered in the available scientific literature. However, the role of its parent compound, L-phenylalanine, in antioxidant pathways has been investigated. L-phenylalanine serves as a crucial precursor in the biosynthesis of various antioxidant compounds, particularly phenolic acids, in plants and other biological systems. nih.govresearchgate.net

Research has shown that the supplementation of L-phenylalanine can lead to an increased production of well-known natural antioxidants. nih.gov For instance, pre-harvest spraying of broccoli with L-phenylalanine was found to enhance the metabolism of reactive oxygen species (ROS) and significantly boost the plant's antioxidant capacity during postharvest storage. nih.gov This treatment led to a notable increase in the accumulation of key antioxidant compounds such as ascorbic acid and reduced glutathione (B108866), as well as total phenols and flavonoids. nih.gov Furthermore, this enhancement of endogenous antioxidants resulted in a significant improvement in free radical scavenging activity, as measured by DPPH and FRAP assays. nih.gov While these findings pertain to the precursor role of L-phenylalanine, they underscore the potential of the phenylalanine scaffold to be involved in antioxidant mechanisms.

Table 1: Effect of Pre-harvest L-Phenylalanine Treatment on Antioxidant Compounds in Broccoli This table illustrates the role of the parent compound L-phenylalanine in boosting antioxidant capacity.

Antioxidant CompoundTreatment GroupFold Increase vs. Control
Ascorbic Acid (AsA)2 mmol/L L-PheSignificant Increase
Reduced Glutathione (GSH)2 mmol/L L-PheSignificant Increase
Total Phenols2 mmol/L L-PheSignificant Increase
Flavonoids2 mmol/L L-PheSignificant Increase

Evaluation of Cytotoxic Activity in In Vitro Models

The cytotoxic potential of 2,5-Dimethyl-L-phenylalanine has not been specifically detailed in the reviewed literature. However, studies on other structurally related phenylalanine derivatives provide insight into how modifications of the aromatic ring can impart cytotoxic or anticancer activity. The evaluation of such compounds against cancer cell lines is a common strategy to identify new therapeutic leads. ingentaconnect.comresearchgate.net

For example, a study investigating various L-phenylalanine derivatives with substitutions at the para-position of the phenyl ring revealed varying degrees of cytotoxicity against the HT-29 human colon cancer cell line. ingentaconnect.combenthamdirect.com Compounds such as L-4-bromo-phenylalanine, L-4-iodophenylalanine, and L-4-phosphophenylalanine demonstrated cytotoxic effects, with some inducing apoptosis in the cancer cells. ingentaconnect.combenthamdirect.com In contrast, L-4-amino-phenylalanine showed almost no effect. ingentaconnect.com These findings highlight that the nature of the substituent on the phenylalanine ring is a critical determinant of its biological activity, suggesting that the methyl groups in 2,5-Dimethyl-L-phenylalanine would likewise confer specific biological properties that merit investigation. Peptides containing phenylalanine are also noted to have a higher affinity for cancer cell membranes due to the hydrophobicity conferred by the amino acid. mdpi.com

Table 2: Cytotoxicity of Various Phenylalanine Derivatives on HT-29 Cell Line This table shows findings for other substituted phenylalanine analogs, illustrating the structure-activity relationship in this class of compounds.

CompoundSubstitutionEffect on HT-29 Cells
L-4-Phosphophenylalanine (Pp)4-PhosphoCytotoxic, Apoptosis-Inducing
L-4-Iodophenylalanine (Ip)4-IodoCytotoxic, Apoptosis-Inducing
L-4-Sulfonic-phenylalanine (Sp)4-SulfonicCytotoxic, Apoptosis-Inducing
L-4-Nitrophenylalanine (Np)4-NitroCytotoxic
L-4-Bromophenylalanine (Brp)4-BromoCytotoxic
L-4-Aminophenylalanine (Ap)4-AminoAlmost no effect

Modulation of Physicochemical and Biological Properties via Aromatic Substitution (e.g., Fluorination)

The physicochemical and biological properties of phenylalanine derivatives can be strategically modulated through aromatic substitution. One of the most powerful strategies in medicinal chemistry is the introduction of fluorine atoms into a molecular structure. nih.govresearchgate.net Although specific studies on the fluorination of 2,5-Dimethyl-L-phenylalanine were not identified, the principles derived from fluorinating the parent phenylalanine scaffold are well-established and directly applicable.

The substitution of hydrogen with fluorine, an element of similar size but with high electronegativity, can profoundly alter a molecule's properties. nih.gov This modification can modulate acidity, basicity, hydrophobicity, molecular conformation, and metabolic stability. nih.govfu-berlin.de In the context of peptide and protein design, incorporating fluorinated aromatic amino acids can increase their stability against enzymatic degradation. nih.gov These alterations can lead to improved biological profiles, such as enhanced binding affinity to target receptors or enzymes and improved bioavailability. nih.govresearchgate.net The strategic placement of fluorine can also influence intermolecular interactions, including those involved in protein-protein and protein-ligand binding. ethz.ch

Table 3: General Effects of Fluorination on the Properties of Phenylalanine

PropertyEffect of Fluorine Substitution
Physicochemical
Acidity / BasicityAlters pKa values of amino and carboxyl groups. fu-berlin.de
HydrophobicityGenerally increases hydrophobicity.
ConformationCan influence peptide backbone and side-chain conformation. nih.gov
Biological
Metabolic StabilityCan increase resistance to enzymatic degradation. nih.gov
BioavailabilityMay be improved due to altered physicochemical properties. nih.gov
Binding AffinityCan enhance or alter binding to biological targets. ethz.ch

Analytical and Chiral Separation Applications of 2,5 Dimethyl L Phenylalanine Analogues

Chiral Resolution Techniques Utilizing 2,5-Dimethyl-L-Phenylalanine Derivatives

Derivatives of L-phenylalanine are instrumental in creating chiral environments that can differentiate between enantiomers. These derivatives are employed both as additives in the mobile phase and as covalently bonded selectors in stationary phases for high-performance liquid chromatography (HPLC).

Ligand Exchange Chromatography for Enantiomeric Separations

Ligand Exchange Chromatography (LEC) is a powerful technique for resolving racemic mixtures, especially amino acids. pageplace.de This method often involves the use of a chiral selector in the mobile phase, which forms transient diastereomeric complexes with the enantiomers of the analyte. A notable analogue, N,N-dimethyl-L-phenylalanine, has been effectively used as a chiral additive for this purpose. nih.gov

In a typical setup, the copper(II) complex of N,N-dimethyl-L-phenylalanine is added to the mobile phase and used with a conventional, non-chiral reversed-phase column (e.g., RP-C8). nih.govresearchgate.net The separation mechanism relies on the differential stability and formation kinetics of the ternary complexes formed between the copper(II)-chiral ligand and each enantiomer of the analyte. The D-enantiomer generally forms a more stable complex and is retained longer on the column than the L-enantiomer.

Research has demonstrated the successful enantioseparation of several racemic amino acids using this approach. The influence of modifiers, such as non-ionic surfactants, on retention and selectivity has also been investigated. Varying surfactant concentrations can control the retention factors and selectivity, while temperature adjustments can influence selectivity and reduce retention times. nih.gov

Table 1: Enantioseparation of Racemic Amino Acids using a Copper(II)-N,N-dimethyl-L-phenylalanine Complex in Ligand Exchange Chromatography nih.gov
Analyte (DL-Amino Acid)Column TypeChiral AdditiveSelectivity Factor (α)Conditions
MethionineNon-chiral RP-C8Cu(II) + N,N-dimethyl-L-phenylalanineData Not SpecifiedChiral mobile phase
LeucineNon-chiral RP-C8Cu(II) + N,N-dimethyl-L-phenylalanineData Not SpecifiedChiral mobile phase
ValineNon-chiral RP-C8Cu(II) + N,N-dimethyl-L-phenylalanineData Not SpecifiedChiral mobile phase
TyrosineNon-chiral RP-C8Cu(II) + N,N-dimethyl-L-phenylalanineData Not SpecifiedChiral mobile phase with non-ionic surfactant modifiers

Design of Chiral Stationary Phases for HPLC

The covalent bonding of chiral selectors to a solid support, such as silica (B1680970) gel, creates Chiral Stationary Phases (CSPs) for HPLC. hplc.eunih.gov While CSPs derived directly from 2,5-Dimethyl-L-Phenylalanine are not widely documented, the incorporation of a dimethylphenyl moiety is a key strategy in the design of highly effective polysaccharide-based CSPs.

Among the most successful and widely applied CSPs are those based on cellulose (B213188) or amylose (B160209) derivatized with tris(3,5-dimethylphenylcarbamate). nih.gov In these materials, the polysaccharide backbone provides a chiral helical structure, and the 3,5-dimethylphenylcarbamate groups attached to the hydroxyls of the glucose units provide sites for chiral recognition. The methyl groups on the phenyl ring create defined steric hindrance and contribute to π-π interactions, which are crucial for enantiomeric discrimination. These CSPs have demonstrated excellent enantiorecognition performance for a broad range of chiral compounds. nih.gov The addition of the 3,5-dimethylphenyl group can significantly alter the chiral orientation of analytes during interaction compared to other substituted celluloses. researchgate.net

These polysaccharide-based CSPs, recognized for their broad applicability, are responsible for a significant percentage of all reported chiral separations and can be used for both analytical and preparative-scale enantioseparations. nih.gov

Electrochemical Sensing Platforms for Amino Acid Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the analysis of amino acids. A common strategy for imparting enantioselectivity to these sensors is the use of Molecularly Imprinted Polymers (MIPs). nih.govnih.govscispace.com In this technique, a polymer network is formed in the presence of a template molecule (e.g., L-phenylalanine). After the template is removed, recognition sites are left in the polymer that are complementary in size, shape, and functional group orientation to the target molecule.

While there is limited information on sensors utilizing 2,5-Dimethyl-L-Phenylalanine analogues as the primary recognition element, extensive research has been conducted on MIP-based sensors using L-phenylalanine itself as the template. These sensors can selectively detect L-phenylalanine over its D-enantiomer. nih.govnih.govscispace.com For instance, a sensor prepared with a polylysine–phenylalanine complex framework demonstrated enhanced specific recognition capabilities for a chiral drug, indicating that complex amino acid structures can create highly ordered recognition sites. mdpi.com

These platforms typically involve electropolymerizing a film onto a transducer, such as a glassy carbon or gold electrode. nih.govmdpi.com The binding of the target analyte to the imprinted cavities causes a measurable change in the electrochemical signal (e.g., potential, current, or impedance), which can be correlated to the analyte's concentration. nih.govnih.gov

Table 2: Examples of Electrochemical Sensors for Phenylalanine Enantioselective Sensing nih.govscispace.com
Sensor TypeRecognition ElementTemplate MoleculeDetection LimitTransducer
Potentiometric Chiral SensorPolymethylacrylic acid-polycarbazole hybrid MIPL-Phenylalanine1.37 µMNot specified
Extended-Gate Field-Effect Transistor (EG-FET)Carboxy derivatized bis(bithiophene) MIPD- or L-Phenylalanine13 µMEG-FET

Future Research Directions and Unexplored Avenues for 2,5 Dimethyl L Phenylalanine

Development of Novel Synthetic Routes for Stereospecific Production

The efficient and stereochemically pure synthesis of 2,5-Dimethyl-L-phenylalanine is a critical prerequisite for its widespread investigation and application. Future research will likely focus on developing novel synthetic routes that offer high yields and enantioselectivity.

One promising avenue is the advancement of asymmetric catalytic alkylation of glycine (B1666218) equivalents. While various methods exist for the synthesis of unnatural amino acids, direct and stereocontrolled dialkylation of the aromatic ring of phenylalanine precursors presents a formidable challenge. Future efforts could focus on the development of novel chiral catalysts, potentially based on transition metals, that can direct the methylation to the 2 and 5 positions of the phenyl ring with high precision.

Another key area is the exploration of enzymatic and chemoenzymatic methods . nih.govnih.gov Phenylalanine ammonia (B1221849) lyases (PALs) and other enzymes have shown utility in the synthesis of various L-phenylalanine derivatives. nih.gov Future research could involve the directed evolution or rational design of these enzymes to accommodate 2,5-dimethyl-substituted substrates. A potential multi-enzymatic cascade, starting from a readily available precursor like 2,5-dimethylcinnamic acid, could offer a green and efficient route to the desired product. nih.gov

Potential Synthetic Strategy Key Research Focus Anticipated Advantages
Asymmetric Catalytic AlkylationDevelopment of novel chiral transition metal catalysts.High stereoselectivity, potential for large-scale synthesis.
Directed Evolution of EnzymesEngineering Phenylalanine Ammonia Lyases (PALs) or aminotransferases.High enantiopurity, environmentally friendly conditions.
Chemoenzymatic CascadeCombining chemical synthesis of precursors with enzymatic amination.Utilization of readily available starting materials, improved overall yield.

This table is illustrative of potential future research directions and does not represent currently established methods for the synthesis of 2,5-Dimethyl-L-phenylalanine.

Advanced Structural-Functional Correlative Studies

Understanding how the unique structural features of 2,5-Dimethyl-L-phenylalanine influence the conformation and function of peptides and proteins is a fundamental area for future investigation. The two methyl groups on the phenyl ring are expected to introduce significant steric hindrance and alter the electronic properties of the aromatic side chain, leading to profound effects on molecular interactions.

Conformational analysis of peptides containing 2,5-Dimethyl-L-phenylalanine will be crucial. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this unnatural amino acid influences secondary structures like alpha-helices and beta-sheets. rsc.org Computational modeling will also play a vital role in predicting and understanding the conformational preferences of peptides incorporating this residue.

Correlating these structural changes with functional outcomes is the next logical step. For instance, incorporating 2,5-Dimethyl-L-phenylalanine into bioactive peptides could modulate their receptor binding affinity and selectivity. The steric bulk of the dimethylated phenyl ring may either enhance binding by promoting a favorable conformation or hinder it through steric clashes.

Analytical Technique Information Gained Potential Impact on Understanding Function
X-ray CrystallographyHigh-resolution 3D structure of peptides and proteins.Elucidation of precise atomic interactions and conformational changes.
NMR SpectroscopySolution-state structure and dynamics of peptides.Understanding of conformational flexibility and intermolecular interactions.
Molecular Dynamics SimulationsComputational prediction of peptide folding and stability.Guiding the design of peptides with specific structural properties.

This table outlines potential future studies. Specific experimental data for 2,5-Dimethyl-L-phenylalanine is not yet available.

Expansion into Materials Science for Advanced Polymers and Gels

The self-assembly properties of phenylalanine derivatives have been extensively utilized in the creation of novel biomaterials, particularly hydrogels and polymers. rsc.orgrsc.org The introduction of 2,5-Dimethyl-L-phenylalanine into these systems opens up new avenues for designing advanced materials with tailored properties.

Future research should explore the synthesis and characterization of polymers and peptides containing 2,5-Dimethyl-L-phenylalanine. The increased hydrophobicity and altered π-π stacking interactions due to the methyl groups are expected to significantly influence the self-assembly process, potentially leading to the formation of unique nanostructures. nih.govmdpi.com This could result in the development of hydrogels with enhanced mechanical strength, thermal stability, and controlled release properties for drug delivery applications. researchgate.net

Furthermore, the incorporation of 2,5-Dimethyl-L-phenylalanine into degradable polyesters and other biocompatible polymers could yield materials with novel properties for tissue engineering and other biomedical applications. nih.gov The altered degradation kinetics and mechanical properties of these polymers would be a key area of investigation.

Deeper Investigation into Biological and Enzymatic Mechanisms

The biological activity and metabolic fate of 2,5-Dimethyl-L-phenylalanine are largely unknown. Future research should focus on elucidating its interactions with biological systems.

Investigating the substrate specificity of enzymes for 2,5-Dimethyl-L-phenylalanine is a crucial starting point. This includes studying its potential as a substrate or inhibitor for enzymes involved in amino acid metabolism. Understanding how this unnatural amino acid is recognized and processed by cellular machinery will be vital for its potential therapeutic applications.

Furthermore, exploring the incorporation of 2,5-Dimethyl-L-phenylalanine into proteins in vivo using engineered metabolic pathways would be a significant advancement. This could lead to the production of proteins with novel functions and enhanced stability.

Exploration of New Therapeutic Lead Compound Development

Non-proteinogenic amino acids are valuable building blocks in the discovery and development of peptide-based therapeutics due to their ability to enhance stability, potency, and bioavailability. nih.govnih.gov 2,5-Dimethyl-L-phenylalanine represents a novel scaffold for the design of new therapeutic lead compounds.

Future research should focus on the rational design and synthesis of peptide analogues containing 2,5-Dimethyl-L-phenylalanine. By replacing native phenylalanine or other aromatic residues in known bioactive peptides, it may be possible to develop new drug candidates with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For example, its incorporation into antimicrobial peptides could lead to increased resistance to proteolytic degradation. nih.gov

The unique steric and electronic properties of the 2,5-dimethylphenyl group could also be exploited to design inhibitors of enzymes where phenylalanine or a similar aromatic residue plays a key role in substrate binding.

Integration with Emerging Technologies in Chemical Biology and Synthetic Biology

The full potential of 2,5-Dimethyl-L-phenylalanine can be realized through its integration with cutting-edge technologies in chemical and synthetic biology.

Synthetic biology offers the tools to engineer metabolic pathways in microorganisms for the sustainable production of 2,5-Dimethyl-L-phenylalanine from simple carbon sources. nih.gov This would provide a scalable and cost-effective source of this valuable building block.

Furthermore, the development of orthogonal translation systems could enable the site-specific incorporation of 2,5-Dimethyl-L-phenylalanine into proteins in living cells. benthamdirect.com This would open up unprecedented opportunities to probe and engineer protein function in vivo, leading to the development of novel protein-based therapeutics and diagnostics. The integration of this unnatural amino acid into peptide and protein engineering platforms will undoubtedly expand the chemical diversity accessible to biological systems. nih.govbiosynth.com

Q & A

Q. What are the common synthetic routes for 2,5-Dimethyl-L-Phenylalanine, and how can researchers optimize yields?

Synthesis typically involves modifying L-phenylalanine through electrophilic aromatic substitution or alkylation reactions. For example, methyl groups can be introduced at the 2- and 5-positions using methylating agents like methyl iodide under controlled acidic/basic conditions. Researchers should optimize reaction parameters (temperature, catalyst, stoichiometry) to minimize byproducts. While direct evidence for dimethyl derivatives is limited, analogous methods for dimethoxy or difluoro analogs suggest starting with protected phenylalanine (e.g., Cbz-protected) to prevent side reactions at the amino acid backbone . Purification via recrystallization or reverse-phase HPLC is critical for isolating enantiomerically pure forms.

Q. Which analytical techniques are most effective for characterizing 2,5-Dimethyl-L-Phenylalanine?

Key methods include:

  • NMR spectroscopy : To confirm methyl group positions on the aromatic ring and assess stereochemical purity (e.g., ¹H/¹³C NMR, COSY, HSQC).
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis.
  • Chiral HPLC : To resolve DL-diastereomers using columns like Chirobiotic T or C18 with chiral mobile-phase additives.
  • X-ray crystallography : For definitive structural elucidation if single crystals are obtainable.
    Refer to protocols for nitrated phenylalanine derivatives as methodological guides .

Q. How should researchers handle and store 2,5-Dimethyl-L-Phenylalanine to ensure stability?

Store the compound at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. For aqueous solutions, use buffers with antioxidants (e.g., 1 mM DTT) and avoid prolonged exposure to pH >8.0 to mitigate hydrolysis. Stability assays under varying conditions (temperature, pH) are recommended to establish shelf-life .

Advanced Research Questions

Q. How does the introduction of methyl groups at the 2- and 5-positions affect enzymatic interactions compared to non-substituted phenylalanine?

Methyl groups alter steric and electronic properties, potentially disrupting substrate-enzyme binding. For example, in studies on fluorinated analogs, substituents at these positions reduced catalytic efficiency of L-phenylalanine oxidase by 40–60% due to hindered active-site access. Researchers should perform kinetic assays (e.g., Michaelis-Menten kinetics) and molecular docking simulations to quantify binding affinity and identify steric clashes .

Q. What experimental strategies can resolve contradictions in bioactivity data between synthetic batches?

Contradictions often arise from impurities (e.g., residual solvents, stereoisomers) or inconsistent substitution patterns. Solutions include:

  • HPLC-MS purity profiling : Detect trace contaminants.
  • Isotopic labeling : Track methyl group incorporation efficiency (e.g., using ¹³C-methyl iodide).
  • Comparative enzyme assays : Test batches against a standardized positive control (e.g., non-methylated phenylalanine).
    Refer to impurity analysis protocols for dihydro-phenylalanine derivatives as a template .

Q. How can researchers investigate the role of 2,5-Dimethyl-L-Phenylalanine in modulating neurotransmitter synthesis pathways?

Design in vitro models using neuronal cell lines (e.g., SH-SY5Y) or brain slice cultures. Key steps:

  • Metabolic tracing : Use ¹⁴C-labeled compound to track incorporation into dopamine or serotonin precursors.
  • Knockdown/overexpression studies : Target enzymes like tyrosine hydroxylase or aromatic L-amino acid decarboxylase to assess pathway dependence.
  • Electrophysiology : Measure synaptic activity changes via patch-clamp recordings.
    Related fluorinated analogs have been used to study neurotransmitter analog biosynthesis .

Q. What computational methods are suitable for predicting the physicochemical properties of 2,5-Dimethyl-L-Phenylalanine?

  • Density Functional Theory (DFT) : Calculate logP (lipophilicity), pKa, and electrostatic potential maps.
  • Molecular Dynamics (MD) Simulations : Model solvation behavior and membrane permeability.
  • QSAR Models : Corrogate substituent effects with bioactivity using databases of methylated amino acids.
    Validate predictions experimentally via shake-flask logP measurements or capillary electrophoresis .

Q. How do methyl substituents influence the compound’s resistance to metabolic degradation in vivo?

Methyl groups may block cytochrome P450-mediated oxidation. To test this:

  • Liver microsome assays : Compare metabolic half-life with non-methylated phenylalanine.
  • Mass spectrometry : Identify degradation products (e.g., demethylated metabolites).
  • In vivo pharmacokinetics : Administer radiolabeled compound to animal models and analyze plasma/tissue samples.
    Studies on methoxy derivatives suggest enhanced metabolic stability .

Methodological Notes

  • Stereochemical specificity : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to ensure L-configuration .
  • Data reproducibility : Report reaction conditions (e.g., solvent, catalyst lot) in detail to enable replication.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.